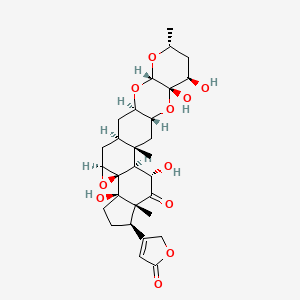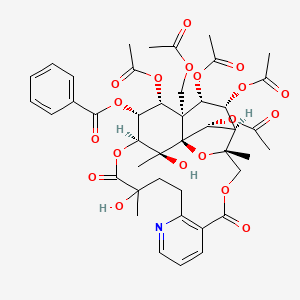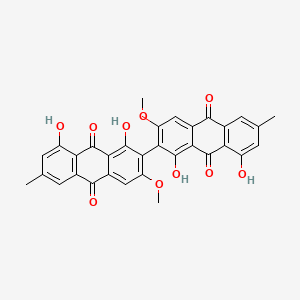
7,7'-Biphyscion
Overview
Description
7,7’-Biphyscion is a dimeric anthraquinone compound derived from certain fungal species, particularly those in the genus Cortinarius. This compound has garnered attention due to its remarkable photophysical and photobiological properties, including promising anticancer effects under blue-light irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7,7’-Biphyscion typically involves the extraction from fungal species such as Cortinarius rubrophyllus. The process begins with the extraction of the precursor compound, flavomannin-6,6’-dimethyl ether, which is abundant in many species of the subgenus Dermocybe. Controlled oxidation of this precursor significantly increases the yield of 7,7’-Biphyscion .
Industrial Production Methods: Industrial production methods for 7,7’-Biphyscion are still under development due to the challenges associated with the seasonal collection of mushrooms, low extraction yields, and tricky fungal identification. advancements in controlled oxidation processes have shown promise in increasing the yield and easing the isolation process .
Chemical Reactions Analysis
Types of Reactions: 7,7’-Biphyscion undergoes various chemical reactions, including oxidation and photochemical reactions. The compound is known for its light-dependent generation of singlet oxygen, which plays a crucial role in its phototoxicity .
Common Reagents and Conditions: Common reagents used in the preparation and reactions of 7,7’-Biphyscion include petroleum ether, dichloromethane, and methanol. The extraction process often involves ultrasonic baths and filtration steps .
Major Products Formed: The major products formed from the reactions of 7,7’-Biphyscion include glycosylated anthraquinones and other phototoxic compounds. These products have shown significant potential in photodynamic therapy applications .
Scientific Research Applications
7,7’-Biphyscion has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
The mechanism of action of 7,7’-Biphyscion involves the generation of singlet oxygen upon blue-light irradiation. This reactive oxygen species induces apoptosis in cancer cells by causing oxidative damage to cellular components. The compound’s ability to efficiently generate singlet oxygen and induce cell death makes it a promising candidate for photodynamic therapy .
Comparison with Similar Compounds
Uniqueness of 7,7’-Biphyscion: 7,7’-Biphyscion stands out due to its dimeric structure, which enhances its photophysical properties and increases its efficiency in generating singlet oxygen. This makes it more effective in photodynamic therapy applications compared to its monomeric counterparts .
Properties
IUPAC Name |
2-(1,8-dihydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-11-5-13-21(17(33)7-11)29(37)23-15(27(13)35)9-19(41-3)25(31(23)39)26-20(42-4)10-16-24(32(26)40)30(38)22-14(28(16)36)6-12(2)8-18(22)34/h5-10,33-34,39-40H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFTPKBPRIMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C5C(=C4O)C(=O)C6=C(C5=O)C=C(C=C6O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190440 | |
| Record name | 7,7'-Biphyscion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36942-61-7 | |
| Record name | 7,7'-Biphyscion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036942617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7'-Biphyscion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


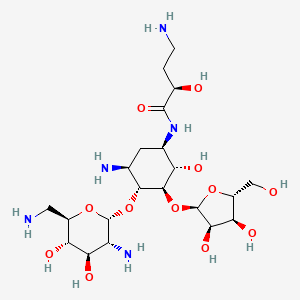
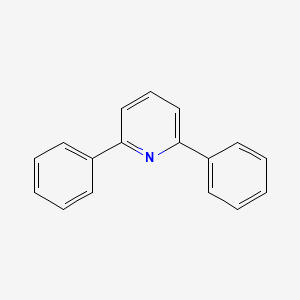
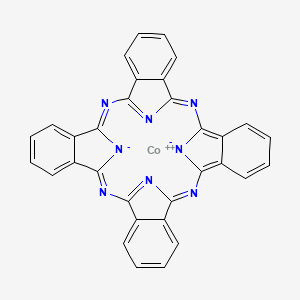
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B1197913.png)


![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1197918.png)
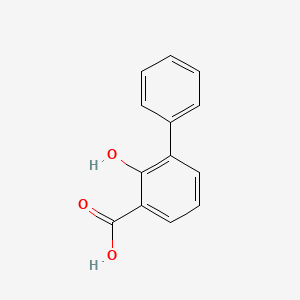
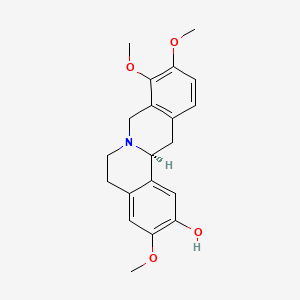
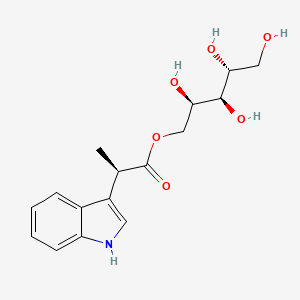
![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)
![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)
